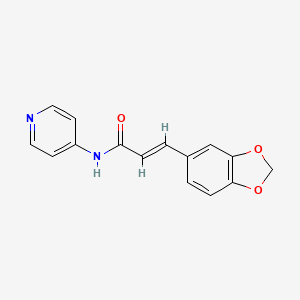
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid is a chemical compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group and an amide group attached to the benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitrobenzoic acid.
Hydrolysis: The chloro group is converted to a hydroxyl group using an aqueous potassium hydroxide (KOH) solution.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes using larger reactors, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of 5-amino-2-(2-methylpropanoylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminosalicylic Acid (5-ASA): Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.
2-Hydroxy-5-methoxybenzoic Acid: Used in combination with other compounds for mass spectrometry applications.
Uniqueness
5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of hydroxyl and amide groups allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
IUPAC Name |
5-hydroxy-2-(2-methylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6(2)10(14)12-9-4-3-7(13)5-8(9)11(15)16/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNATMNMRPCXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353571 |
Source


|
| Record name | 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-11-6 |
Source


|
| Record name | 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5670434.png)
![4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5670443.png)
![2-methyl-1-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)quinolin-4(1H)-one](/img/structure/B5670445.png)
![2-amino-6-isobutyl-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidine-4-carboxamide](/img/structure/B5670454.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5670460.png)


![5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5670478.png)
![1-(cyclopentylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5670484.png)


![4-{[1-benzyl-5-(4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5670514.png)
![2-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670520.png)

